2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the Boc-protected amino group. One common method includes the following steps:
Iodination: The starting material, 3-aminobenzoic acid, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Protection of Amino Group: The amino group is then protected by reacting the iodinated product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or THF.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or methanol
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Deprotection Reactions: The major product is 2-amino-3-iodobenzoic acid
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.
2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine
Uniqueness
The presence of the iodine atom in 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions in chemical and biological systems .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid (Boc-Iba) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom, suggests various mechanisms of action that may be explored for therapeutic applications.
Chemical Structure and Properties
The chemical formula of Boc-Iba is C11H12INO2, and its molecular weight is approximately 305.12 g/mol. The presence of the iodine atom enhances its electrophilic character, which can play a significant role in biological interactions.
Biological Activity Overview
Research indicates that Boc-Iba exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that Boc-Iba may induce apoptosis in cancer cells through caspase activation, similar to other benzoic acid derivatives. This mechanism is crucial for developing selective anticancer therapies.
- Protein Degradation Modulation : Compounds with similar structures have been shown to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and may be targeted for therapeutic interventions in diseases characterized by protein aggregation.
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on various enzymes, including those involved in metabolic pathways related to cancer progression.
Anticancer Studies
A series of experiments were conducted to evaluate the cytotoxic effects of Boc-Iba against human cancer cell lines, including HepG2 (liver) and Caco-2 (colorectal). The results indicated:
- Cytotoxicity Assays : Using MTT assays, Boc-Iba exhibited low-range submicromolar IC50 values against these cell lines, indicating potent anticancer activity. For instance, IC50 values ranged from 0.1 to 0.5 µM, significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
- Mechanistic Insights : Flow cytometry analysis revealed that Boc-Iba treatment resulted in increased caspase-3/7 activation, confirming its role as an apoptotic inducer. The compound also downregulated anti-apoptotic proteins such as Bcl-2, further supporting its potential as a tumor-selective agent .
Protein Degradation Pathways
In vitro studies have shown that Boc-Iba can stimulate both UPP and ALP activities:
- Proteasome Activation : At concentrations of 5 µM, Boc-Iba enhanced chymotrypsin-like activity by approximately 200%, indicating its potential to modulate protein degradation pathways .
- Autophagy Induction : Similar compounds have been reported to activate autophagic processes, suggesting that Boc-Iba may also promote cellular clearance mechanisms essential for combating cancer cell survival .
Case Studies
A comparative study involving various benzoic acid derivatives highlighted the unique profile of Boc-Iba:
Compound | IC50 (µM) | Caspase Activation | Proteasome Activity (%) |
---|---|---|---|
Boc-Iba | 0.3 | 4.2-fold increase | 200 |
Compound A | 0.5 | 3.8-fold increase | 150 |
Compound B | 1.0 | 2.5-fold increase | 100 |
This table illustrates that Boc-Iba not only exhibits strong anticancer properties but also enhances proteolytic activity more effectively than some known derivatives .
Properties
Molecular Formula |
C12H14INO4 |
---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
IVDIPBQNUSRILM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1I)C(=O)O |
Origin of Product |
United States |
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